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Compound of Interest

Compound Name: Nitroso-PSAP

CAS No.: 80459-15-0

Cat. No.: B1598662

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The determination of non-protein-bound iron, often referred to as the labile iron pool (LIP), is

crucial in various fields of biomedical research and drug development. The LIP consists of

redox-active iron that is loosely bound within the cell and can catalyze the formation of reactive

oxygen species (ROS), leading to cellular damage. An imbalance in the LIP is implicated in

numerous pathological conditions and is a key factor in ferroptosis, a form of regulated cell

death. The Nitroso-PSAP assay is a sensitive and direct colorimetric method for the

quantitative determination of non-protein-bound iron in a variety of biological samples.

This document provides detailed application notes and protocols for the Nitroso-PSAP assay,

intended to guide researchers in accurately measuring non-protein-bound iron.

Principle of the Assay
The Nitroso-PSAP (2-Nitroso-5-(N-propyl-N-sulfopropylamino)phenol) assay is based on a

direct colorimetric reaction. The core principle involves the following steps:
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Dissociation and Reduction: In a weakly acidic buffer containing a denaturing agent, iron

bound to transport proteins like transferrin is dissociated.[1][2][3] Any ferric iron (Fe³⁺)

present is then reduced to ferrous iron (Fe²⁺) by a reducing agent in the reaction mixture.[3]

[4]

Chelation and Color Formation: The resulting ferrous ions (Fe²⁺) react with the chromogen,

Nitroso-PSAP, to form a stable, water-soluble blue-green chelate complex.[1][3][5]

Spectrophotometric Quantification: The intensity of the colored complex is directly

proportional to the concentration of iron in the sample. The absorbance is measured

spectrophotometrically at a wavelength of approximately 750 nm (acceptable range: 730-770

nm).[1][2]

Assay Performance Characteristics
The Nitroso-PSAP assay is a robust method with performance characteristics suitable for

research and drug development applications. The following tables summarize typical

quantitative data for the assay. Actual performance may vary depending on the specific kit,

instrumentation, and laboratory conditions.

Table 1: Assay Linearity and Sensitivity
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Parameter Typical Value Description

Assay Range 10 - 1000 µg/dL

The range of iron

concentrations over which the

assay is accurate and precise.

Linearity (r²) > 0.99

The coefficient of

determination for the linear

regression of the standard

curve.

Limit of Detection (LOD) ~4 µg/L

The lowest concentration of

iron that can be reliably

detected above the blank.

Molar Absorptivity (ε)
~4.5 x 10⁴ L·mol⁻¹·cm⁻¹ at 756

nm

A measure of how strongly the

Fe(II)-Nitroso-PSAP complex

absorbs light at the specified

wavelength.[6][7]

Table 2: Assay Precision
Parameter

Typical Coefficient of
Variation (CV%)

Description

Intra-Assay Precision < 8%

The variation observed within

a single assay run, using the

same sample.

Inter-Assay Precision < 10%

The variation observed

between different assay runs

on different days, using the

same sample.

Table 3: Recovery
Sample Type Spiked Concentration Typical Recovery (%)

Serum Low, Medium, High 90 - 110%

Cell Lysate Low, Medium, High 85 - 115%
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Experimental Protocols
A. Reagent Preparation

Bring all reagents to room temperature before use.

Working Reagent Preparation: Prepare the working reagent by mixing the components as

specified in the kit manual. The working reagent is typically stable for a limited time, so

prepare it fresh before each assay run.

B. Sample Preparation
Proper sample preparation is critical for accurate results. The following are general guidelines

for various sample types.

Important Considerations:

Use disposable, iron-free plasticware to avoid contamination.

Glassware, if used, should be washed with 1M HCl or 1M HNO₃ followed by thorough rinsing

with distilled, deionized water.[2][3]

EDTA: Do not use plasma samples collected with EDTA, as it is a strong iron chelator and

will interfere with the assay.[2][8]

Heme Iron: This assay does not measure heme-containing iron species.[2]

1. Serum and Plasma (Heparin or Citrate):

Collect blood and process to obtain serum or plasma according to standard procedures.

If the sample is turbid or contains insoluble substances, centrifuge at 6,000 rpm for 15

minutes.[2]

Use the clear supernatant for the assay.

2. Cell Lysates:

Harvest cells and wash with ice-cold PBS.
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Resuspend the cell pellet in a non-chelating lysis buffer. Avoid buffers containing EDTA.

Homogenize or sonicate the cells on ice.

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant for the assay. If the supernatant is turbid, a further centrifugation at

6,000 rpm for 15 minutes is recommended.[2]

For some samples, adjusting the pH to 2.0-3.0 with 6M HCl (e.g., 5-10 µL per 1 mL of lysate)

may be necessary.[2]

3. Tissue Homogenates:

Weigh the tissue sample and homogenize in a suitable buffer on ice.

Add 5% trichloroacetic acid (TCA) solution to the homogenate, vortex for 1 minute, and

incubate at 4-8°C for 30 minutes.[2]

Centrifuge at 6,000 rpm for 15 minutes.[2]

Collect the clear supernatant for the assay. The sample pH should be between 2.0 and 8.0.

[2]

C. Assay Procedure (96-well plate format)
Standard Curve Preparation: Prepare a series of iron standards according to the kit

instructions. Use purified water as the blank (0 µg/dL).

Sample Addition: Add 15 µL of blank, standards, and prepared samples to individual wells of

the microplate.[2]

Buffer A Addition: Add 160 µL of Buffer A to each well. Mix gently by pipetting up and down.

Avoid foaming.[2]

First Incubation: Incubate the plate at room temperature for 10 minutes.[2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Working Reagent Addition: Add 75 µL of the freshly prepared Working Reagent to each well.

Mix gently.

Second Incubation: Incubate the plate at room temperature for 5 minutes to allow for color

development.[2]

Absorbance Measurement: Read the absorbance at 750 nm using a microplate reader.[2]

D. Data Analysis
Subtract the absorbance of the blank from the absorbance of all standards and samples.

Plot a standard curve of the blank-corrected absorbance values of the standards versus their

corresponding iron concentrations.

Determine the iron concentration of the samples by interpolating their absorbance values

from the standard curve.

If samples were diluted, multiply the calculated concentration by the dilution factor.

Visualizations
Assay Principle and Workflow
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Nitroso-PSAP Assay Workflow
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Caption: Workflow of the Nitroso-PSAP assay.

Chemical Reaction of Nitroso-PSAP with Ferrous Iron
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Nitroso-PSAP Chelation of Ferrous Iron

Nitroso-PSAP
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Caption: Chelation of ferrous iron by Nitroso-PSAP.

Role of Labile Iron Pool in Ferroptosis Signaling
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Caption: Role of labile iron in ferroptosis.
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Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low or no color development

- Reagents expired or

improperly stored.- Incorrect

wavelength used for

measurement.- Iron

concentration is below the

detection limit.

- Check reagent expiration

dates and storage conditions.-

Ensure the spectrophotometer

is set to 750 nm.- Concentrate

the sample if possible, or use a

more sensitive method.

High background absorbance
- Contaminated reagents or

water.- Contaminated labware.

- Use fresh, high-purity water

and reagents.- Use acid-

washed or new disposable

labware.

Poor reproducibility

- Inaccurate pipetting.-

Inconsistent incubation times

or temperatures.- Foaming

during mixing.

- Calibrate pipettes and use

proper pipetting technique.-

Ensure consistent timing and

temperature for all wells.- Mix

gently to avoid bubble

formation.

Results are unexpectedly low
- Presence of chelating agents

(e.g., EDTA) in the sample.

- Recollect samples using

appropriate anticoagulants

(heparin, citrate) or in plain

tubes.

Conclusion
The Nitroso-PSAP assay provides a reliable and straightforward method for the quantification

of non-protein-bound iron. Its application is particularly relevant for researchers and drug

development professionals investigating conditions associated with iron dysregulation and

exploring therapeutic strategies that target the labile iron pool, such as in the context of

ferroptosis. By following the detailed protocols and considering the potential for interferences,

users can obtain accurate and reproducible data to advance their research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1598662?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/Schematic-diagram-of-the-ferroptosis-signaling-pathway-The-ferroptosis-pathway-is_fig1_354186010
https://www.researchgate.net/figure/Schematic-Diagram-of-the-Signaling-Pathway-of-Ferroptosis-This-figure-illustrates-the_fig2_383986901
https://pmc.ncbi.nlm.nih.gov/articles/PMC12435488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12435488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10167906/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10167906/
https://www.mdpi.com/1422-0067/26/9/4193
https://pmc.ncbi.nlm.nih.gov/articles/PMC11273354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11273354/
https://www.cusabio.com/uploadfile/newwell/QCReport/CSB-E17653G.pdf
https://www.kamiyabiomedical.com/pdf/KT-756.pdf
https://www.benchchem.com/product/b1598662/docs#application-notes-and-protocols-nitroso-psap-assay-for-non-protein-bound-iron
https://www.benchchem.com/product/b1598662/docs#application-notes-and-protocols-nitroso-psap-assay-for-non-protein-bound-iron
https://www.benchchem.com/product/b1598662/docs#application-notes-and-protocols-nitroso-psap-assay-for-non-protein-bound-iron
https://www.benchchem.com/product/b1598662/docs#application-notes-and-protocols-nitroso-psap-assay-for-non-protein-bound-iron
https://www.benchchem.com/product/b1598662?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598662?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

